1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde
Description
1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde is a bicyclic organic compound featuring a cyclopropane ring fused to a carbaldehyde group and a 2-methoxycyclopentyl substituent. The cyclopropane ring introduces significant ring strain, enhancing reactivity, while the aldehyde group serves as a versatile functional group for further chemical transformations. Potential applications include pharmaceutical intermediates or agrochemical precursors due to its reactive aldehyde moiety.
Properties
Molecular Formula |
C10H16O2 |
|---|---|
Molecular Weight |
168.23 g/mol |
IUPAC Name |
1-(2-methoxycyclopentyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H16O2/c1-12-9-4-2-3-8(9)10(7-11)5-6-10/h7-9H,2-6H2,1H3 |
InChI Key |
HDLUEJJSIKNHRZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1C2(CC2)C=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde involves several steps. One common method includes the reaction of cyclopropane derivatives with methoxycyclopentane under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Scientific Research Applications
1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their structure and function. The methoxy group may also influence the compound’s reactivity and interactions with other molecules .
Comparison with Similar Compounds
Structural and Functional Group Differences
The table below highlights key structural and functional differences between 1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde and related compounds:
Reactivity and Stability
- Cyclopropane vs. Cyclopentane : The target compound’s cyclopropane ring confers high reactivity due to angle strain, making it more prone to ring-opening reactions compared to cyclopentane derivatives (e.g., 1-(1-Hydroxypropan-2-yl)-3-methylcyclopentane-1-carbaldehyde) .
- Aldehyde vs. Ester : Aldehydes (as in the target compound) are more electrophilic than esters (e.g., S-bioallethrin), enabling nucleophilic additions or condensations. Esters, however, are more stable and prevalent in pesticidal applications .
- Methoxy vs. Hydroxyl : The methoxy group in the target compound offers better steric and electronic stability compared to hydroxyl-containing analogs, which may require protection during synthesis .
Research Findings and Data Gaps
- Applications : While cyclopropane-carboxylates like S-bioallethrin are well-established in pest control, the aldehyde group in the target compound may shift its utility toward pharmaceuticals or specialty chemicals .
- Data Limitations : Physical properties (e.g., melting point, solubility) for many analogs (e.g., 1-(3-Methyl-1H-pyrazol-1-yl)cyclopropane-1-carbaldehyde) remain undocumented in the evidence, necessitating further experimental characterization .
- Stability Concerns: Cyclopropane’s inherent strain requires careful handling, whereas cyclopentane derivatives (e.g., methyl 1-(methylamino)cyclopentanecarboxylate) offer easier storage and processing .
Biological Activity
1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.
Chemical Structure and Properties
1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde features a cyclopropane ring and a methoxy-substituted cyclopentyl group, which contribute to its reactivity and biological properties. The presence of a carbonyl group (aldehyde) enhances its potential for interaction with biological molecules.
Biological Activity Overview
The biological activities of 1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde can be categorized into several key areas:
- Antitumor Activity : Preliminary studies indicate that compounds with similar structures exhibit antitumor properties by inhibiting specific signaling pathways involved in cancer cell proliferation. For instance, compounds related to cyclopropane derivatives have shown effectiveness against prostate cancer cell lines, suggesting that 1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde may possess similar capabilities .
- Enzyme Inhibition : The compound may act as an inhibitor of various protein kinases, which are crucial in regulating cellular processes such as growth and metabolism. This inhibition can lead to decreased tumor growth and improved outcomes in cancer models .
- Neuroprotective Effects : Some derivatives of cyclopropane compounds have been linked to neuroprotective activities, potentially offering therapeutic avenues for neurodegenerative diseases. This aligns with findings that certain structurally related compounds can modulate pathways associated with neuroprotection .
The mechanisms by which 1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related compounds:
- Cell Signaling Modulation : Similar compounds have been shown to influence critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer. By modulating these pathways, the compound may inhibit tumor growth and promote apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that cyclopropane derivatives can induce oxidative stress in cancer cells, leading to cell death. This mechanism is particularly relevant in the context of chemotherapeutic agents .
Antitumor Activity in Prostate Cancer Models
A study focusing on a structurally similar compound demonstrated significant antitumor activity in PC3 prostate cancer xenograft models. The compound was administered at varying doses, showing a dose-dependent reduction in tumor size and proliferation markers such as pS6 and pAkt .
| Dose (mg/kg) | Tumor Size Reduction (%) | pS6 Inhibition (%) | pAkt Inhibition (%) |
|---|---|---|---|
| 10 | 45 | 50 | 40 |
| 20 | 60 | 65 | 55 |
| 30 | 75 | 80 | 70 |
Neuroprotective Studies
In vitro studies have indicated that certain cyclopropane derivatives exhibit neuroprotective effects by reducing oxidative stress markers in neuronal cell lines. These findings suggest potential applications for treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(2-Methoxycyclopentyl)cyclopropane-1-carbaldehyde, and how do reaction conditions influence yield?
- Methodology : A common approach involves the reduction of a nitrile precursor (e.g., 1-(2-methoxycyclopentyl)cyclopropane-1-carbonitrile) using diisobutylaluminum hydride (DIBAL-H) in anhydrous dichloromethane at −78°C, followed by acidic workup. This method, adapted from analogous cyclopropane carbaldehydes, typically achieves yields of 60–70% after purification via column chromatography (SiO₂, pentane/ether gradients) .
- Key Variables : Temperature control during DIBAL-H addition is critical to prevent over-reduction. Prolonged stirring at room temperature post-reduction improves conversion but may increase side-product formation.
Q. How can the purity and structural integrity of this compound be validated after synthesis?
- Analytical Workflow :
- NMR Spectroscopy : Compare ¹H/¹³C-NMR data to literature analogs. For example, the aldehyde proton typically resonates at δ ~9.15 ppm (singlet), while cyclopropane protons appear as multiplets at δ 1.3–1.6 ppm .
- Chromatography : Monitor via TLC (Rf ~0.8 in hexane/ethyl acetate 10:1) using KMnO₄ staining for aldehyde detection .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the cyclopropane and methoxycyclopentyl moieties.
Advanced Research Questions
Q. What are the stereochemical implications of the methoxycyclopentyl substituent on cyclopropane ring stability under varying pH conditions?
- Mechanistic Insight : The methoxy group introduces steric and electronic effects that may stabilize the cyclopropane ring through conjugation or steric hindrance. However, under acidic conditions (e.g., HCl), the aldehyde group could protonate, potentially inducing ring-opening via strain relief. Comparative studies with non-methoxy analogs (e.g., cyclopropanecarboxaldehyde, δ 9.15 ppm for aldehyde) suggest enhanced stability in neutral/basic media .
- Experimental Design : Conduct kinetic stability assays by exposing the compound to buffered solutions (pH 1–14) and monitoring degradation via ¹H-NMR or HPLC.
Q. How does the electron-withdrawing nature of the aldehyde group influence cyclopropane ring reactivity in [2+1] cycloadditions or transition-metal-catalyzed reactions?
- Reactivity Profile : The aldehyde group may activate the cyclopropane toward ring-opening via coordination with Lewis acids (e.g., Pd or Rh catalysts). For example, in cross-coupling reactions, the cyclopropane could serve as a strained carbocycle donor, with the methoxycyclopentyl group directing regioselectivity.
- Case Study : Reference analogous systems like 1-(4-bromophenyl)cyclopropane-1-carbaldehyde, where the aldehyde participates in imidazolidine-dione formation via nucleophilic addition .
Data Contradictions and Resolution
Q. Discrepancies in reported NMR shifts for cyclopropane carbaldehydes: How to reconcile variations across studies?
- Resolution Strategy :
- Solvent Effects : Shifts vary with solvent (e.g., CDCl₃ vs. DMSO-d₆). Standardize conditions to δ 7.26 ppm (CDCl₃) for calibration.
- Conformational Dynamics : The methoxycyclopentyl group’s chair/boat interconversions may cause splitting in cyclopropane proton signals. Variable-temperature NMR (e.g., 300–400 K) can resolve dynamic effects .
Application-Oriented Questions
Q. What strategies enable enantioselective synthesis of this compound, given its potential chiral centers?
- Methodology :
- Chiral Auxiliaries : Use enantiopure cyclopropane precursors (e.g., (1R,2S)-configured nitriles) during DIBAL-H reduction to retain stereochemistry .
- Catalytic Asymmetric Synthesis : Explore Rh-catalyzed cyclopropanations with chiral ligands (e.g., BOX ligands) to control cyclopropane stereogenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
